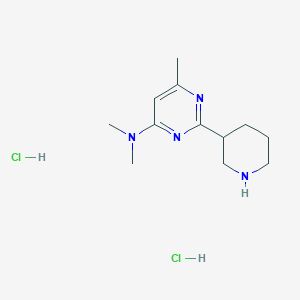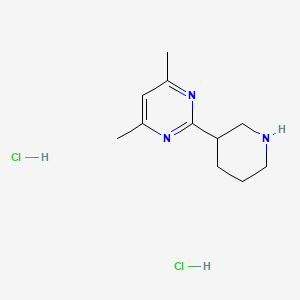
Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Descripción general
Descripción
Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride, or DMPPD, is a synthetic compound with a variety of applications in scientific research. It belongs to a class of compounds known as piperidines, which are nitrogen-containing compounds that are widely used in organic synthesis. DMPPD has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Pyrimidine derivatives have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Synthesis of Pyrimidine Derivatives : Studies have focused on the synthesis of various pyrimidine derivatives, exploring their potential in different chemical reactions and biological applications (Paronikyan et al., 2016).
Catalyzed Synthesis : Efficient synthesis of pyridine-pyrimidines using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been reported, highlighting a novel approach in the field of catalysis and organic synthesis (Rahmani et al., 2018).
Antifungal and Insecticidal Activity : Some pyrimidine derivatives have been investigated for their moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Medicinal Chemistry and Therapeutic Potential
Anticonvulsant and Antinociceptive Activity : Research has been conducted on the synthesis of new hybrid molecules derived from pyrimidin-derivatives, evaluating their anticonvulsant and antinociceptive properties (Kamiński et al., 2016).
Synthesis for PET Ligand Imaging : Studies have developed synthesis methods for potential PET ligands, such as CRF1 antagonists, to aid in vivo imaging (Kumar et al., 2003).
Affinity to Muscarinic M2-Receptor : Research on synthesizing hybrid molecules containing fragments of muscarinic receptor antagonists highlights their potential in medicinal chemistry (Holzgrabe & Heller, 2003).
Antioxidant Properties and Chemical Analysis
Antioxidant Evaluation : Pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, contributing to the understanding of the chemical and biological activity of these compounds (Gouda, 2012).
Antimicrobial and Antitubercular Activities : Novel pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, indicating potential applications in treating bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-7-11(16(2)3)15-12(14-9)10-5-4-6-13-8-10;;/h7,10,13H,4-6,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXWJRYNJTREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402562.png)
![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)


![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)


![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
